2-Phenyl-1,3,2-dioxaborinane
Overview
Description
2-Phenyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C₉H₁₁BO₂. It is a cyclic ester of phenylboronic acid and ethylene glycol. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-1,3,2-dioxaborinane is its role as an organometallic reagent. It can act as a boronating agent, for instance, in organic synthesis as a substrate or reducing agent .
Mode of Action
This compound: interacts with its targets by catalyzing the coupling reaction between phenylboronic esters and aryl halides, such as the Suzuki coupling reaction of phenylboronic esters with aryl halides .
Biochemical Pathways
The affected pathway of This compound is the Suzuki coupling reaction. This reaction is a type of cross-coupling reaction, forming a carbon-carbon bond from a boronic acid and a halide using a palladium catalyst .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its physical properties such as boiling point (106 °c/2 mm hg) and density (1077 g/mL at 25 °C) suggest that it may have specific pharmacokinetic behaviors .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily seen in its ability to facilitate the Suzuki coupling reaction. This reaction is crucial in organic synthesis, allowing for the formation of complex organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the Suzuki coupling reaction it catalyzes is typically carried out in a well-ventilated place to avoid the dispersion of dust and aerosols . Moreover, the compound should be handled in an inert atmosphere at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3,2-dioxaborinane can be synthesized through the reaction of phenylboronic acid with ethylene glycol. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the cyclic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenylboronic acid derivatives.
Reduction: It can be reduced to form phenylboronic acid.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it acts as a boron reagent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Phenylboronic acid.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Phenyl-1,3,2-dioxaborinane has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of boron-containing drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
- Phenylboronic acid neopentylglycol ester
- Bis(pinacolato)diboron
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(catecholato)diboron
Uniqueness: 2-Phenyl-1,3,2-dioxaborinane is unique due to its cyclic structure, which imparts stability and reactivity in Suzuki-Miyaura coupling reactions. Its ability to form stable boron-oxygen bonds makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-phenyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWMDSAMEIJLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349048 | |
Record name | 2-phenyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-77-3 | |
Record name | 2-phenyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylboronic acid 1,3-propanediol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the characteristic fragmentation patterns of 2-phenyl-1,3,2-dioxaborinane derivatives in mass spectrometry?
A1: Studies using chemical ionization mass spectrometry with 2-methylpropane as the reagent gas have revealed distinct fragmentation patterns for this compound derivatives. For instance, 4-methyl- and 4,5-dimethyl-2-phenyl-1,3,2-dioxaborinane primarily fragment into two ions: a hydrocarbon ion and metaboric acid. Interestingly, 4,6-dimethyl-2-phenyl-1,3,2-dioxaborinane follows a different fragmentation pathway, eliminating propene followed by metaboric acid [, ]. These findings offer valuable insights into the structural characteristics and fragmentation behaviors of these compounds.
Q2: Can this compound derivatives be used in cross-coupling reactions?
A2: Yes, research indicates that this compound derivatives can act as effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. For example, 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane has been successfully employed in the cross-coupling with pentafluoronitrobenzene, yielding 2,3,4,5-tetrafluoro-6-nitrobiphenyl in good yield []. These findings highlight the versatility of this compound derivatives in synthetic organic chemistry.
Q3: How does the structure of this compound influence its reactivity in rhodium-catalyzed hydroarylation of fullerene (C60)?
A3: Density functional theory (DFT) calculations suggest that the use of this compound as an alternative to phenylboronic acid in the rhodium-catalyzed hydroarylation of fullerene (C60) does not significantly alter the reaction energy profile []. This implies that the 1,3,2-dioxaborinane ring does not hinder the crucial steps involved in the catalytic cycle, such as oxidative addition or reductive elimination. Further research could explore whether modifications to the this compound structure, such as introducing substituents, could impact the reaction rate or selectivity.
Q4: Can this compound derivatives be incorporated into liquid crystal materials?
A4: Yes, chiral this compound derivatives, particularly those incorporating a chiral alkyloxy group, exhibit liquid crystalline properties []. These derivatives have demonstrated the ability to form chiral smectic C phases at room temperature, showcasing their potential for applications in advanced liquid crystal display technologies. Further research in this area could investigate the impact of varying the chiral alkyloxy group or introducing other substituents on the mesomorphic properties and electro-optical performance of these compounds.
Q5: Does this compound interact with other functional groups?
A5: X-ray crystallography studies on 5,6-benzo-4-diphenylphosphino-2-phenyl-1,3,2-dioxaborinane (1) reveal an intriguing interaction between the π-systems of the 1,3,2-dioxaborinane ring and a phenyl group on the diphenylphosphino substituent []. This interaction suggests potential for designing molecules with tailored electronic and structural properties by strategically incorporating this compound units. Further research could explore the impact of this interaction on the reactivity and complexation behavior of these compounds.
Q6: Are there any challenges associated with the stability of this compound derivatives?
A6: While this compound derivatives offer promising applications, a study on compound 1 and its metal complexes revealed their susceptibility to hydrolysis in solution []. This highlights a potential challenge in utilizing these compounds, particularly in aqueous environments or under specific reaction conditions. Further research could focus on developing strategies to enhance their stability, such as introducing sterically bulky substituents or exploring alternative ring systems with improved hydrolytic stability.
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